ethyl hexahydro-1H-pyrrolizine-1-carboxylate
Beschreibung
ethyl hexahydro-1H-pyrrolizine-1-carboxylate is a chemical compound that belongs to the class of pyrrolizidine derivatives These compounds are known for their diverse biological activities and are often found in natural products, particularly alkaloids
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
ethyl 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-5-7-11-6-3-4-9(8)11/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
FBZMBOHWVBVEDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCN2C1CCC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester can be achieved through several methods. One common approach involves the cyclization of pyrrolidine derivatives. For instance, the Dieckmann reaction can be used to obtain tetrahydro-1H-pyrrolizine-1,3(2H)-dione from pyrrolidine . Another method involves the cyclization of acyclic precursors, which can be divided into two major groups: synthesis from pyrrolidine derivatives and cyclization of acyclic precursors .
Industrial Production Methods: Industrial production of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: ethyl hexahydro-1H-pyrrolizine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
ethyl hexahydro-1H-pyrrolizine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a glycosidase inhibitor, which can be useful in the treatment of various diseases . In medicine, hexahydro-pyrrolizine-1-carboxylic acid ethyl ester is investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and pathways involved in disease progression.
Wirkmechanismus
The mechanism of action of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, as a glycosidase inhibitor, it can bind to the active site of glycosidase enzymes, preventing them from catalyzing the hydrolysis of glycosidic bonds . This inhibition can lead to various biological effects, including the modulation of glycoprotein processing and the inhibition of viral replication.
Vergleich Mit ähnlichen Verbindungen
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its diverse chemical reactions, wide range of applications, and unique mechanism of action make it a valuable subject of study for researchers in chemistry, biology, and medicine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
